N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS/c27-23(19-13-12-16-6-1-2-8-18(16)14-19)26-24-25-22(15-28-24)21-11-5-9-17-7-3-4-10-20(17)21/h3-5,7,9-15H,1-2,6,8H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIJLJMZPCGYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Tetrahydronaphthalene Structure: This step involves the hydrogenation of naphthalene to form tetrahydronaphthalene, which can be achieved using a hydrogenation catalyst such as palladium on carbon (Pd/C).
Coupling Reactions: The final step involves coupling the thiazole and tetrahydronaphthalene moieties through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting bacterial infections or cancer.
Materials Science: Its unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiazole and naphthalene derivatives.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for cellular processes. The compound’s thiazole ring may interact with metal ions or other cofactors, while the naphthalene moiety could facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Analog: Triazole-Based Acetamides ()
Example Compounds :
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
- Nitro-substituted derivatives (6b, 6c)
Key Differences :
Implications :
- The sulfur atom in thiazole may enhance metal-binding capacity compared to triazoles.
- Triazole analogs exhibit nitro groups (e.g., 6b, 6c), which could increase electrophilicity and reactivity in biological systems.
Structural Analog: Azabicyclo Derivative ()
Example Compound :
- N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide (Comp-5)
Key Differences :
| Feature | Target Compound | Comp-5 |
|---|---|---|
| Core Structure | Thiazole with naphthalene | Azabicyclo[2.2.2]octane (quinuclidine) |
| Substituents | Tetrahydronaphthalene carboxamide | Tetrahydro-naphthalene carboxamide |
| Pharmacological Potential | Likely targets hydrophobic binding sites | May target cholinergic receptors (e.g., mAChRs) |
Implications :
- The azabicyclo group in Comp-5 suggests neurological applications, whereas the thiazole-naphthalene combination in the target compound may favor kinase or enzyme inhibition.
Structural Analog: Dihydrodioxine Carboxamide ()
Example Compound :
- N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Key Differences :
| Feature | Target Compound | Dihydrodioxine Analog |
|---|---|---|
| Thiazole Substituent | Naphthalen-1-yl | 5,6,7,8-Tetrahydronaphthalen-2-yl |
| Carboxamide Group | Tetrahydronaphthalene | 5,6-Dihydro-1,4-dioxine (cyclic ether) |
| Lipophilicity | Higher (fully aromatic naphthalene) | Moderate (saturated rings and ether oxygen) |
Implications :
- The dihydrodioxine group may improve aqueous solubility due to oxygen’s electronegativity, whereas the target compound’s naphthalene groups enhance membrane permeability .
Biological Activity
N-(4-(naphthalen-1-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (NTNC) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of NTNC, highlighting its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
NTNC features a thiazole ring, a naphthalene moiety, and a tetrahydronaphthalene structure. The IUPAC name for NTNC is N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. Its molecular formula is , with a molecular weight of 396.49 g/mol. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| IUPAC Name | N-(4-naphthalen-1-yl-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
| Molecular Formula | C24H20N2OS |
| Molecular Weight | 396.49 g/mol |
| InChI Key | InChI=1S/C24H20N2OS/c27... |
The biological activity of NTNC is primarily attributed to its interaction with specific molecular targets within cells. The thiazole ring can coordinate with metal ions or cofactors essential for enzymatic reactions, while the naphthalene moiety enhances hydrophobic interactions with protein targets. This dual capability suggests that NTNC may modulate various biological pathways, including those involved in cancer and bacterial infections.
Antitumor Activity
Research indicates that NTNC exhibits significant antitumor properties. In vitro studies have demonstrated that compounds with similar structural features to NTNC can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to NTNC have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines such as Jurkat and A-431 .
Antimicrobial Activity
NTNC's potential as an antimicrobial agent has also been explored. Given the structural similarities to other thiazole derivatives known for their antibacterial properties, NTNC may possess similar capabilities against bacterial pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of NTNC, it is beneficial to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(naphthalen-1-yl)thiazol-2-yl)benzenesulfonamide | Thiazole ring + naphthalene + sulfonamide group | Moderate antitumor activity |
| N-(1-Methoxy-3-(naphthalen-1-yl)propyl)thiazol-2-amine | Thiazole + naphthalene + methoxy group | Anticonvulsant properties |
NTNC stands out due to its combination of a thiazole ring and a tetrahydronaphthalene structure which may enhance its binding affinity and selectivity for biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological potential of thiazole-containing compounds:
- Anticonvulsant Activity : A study found that thiazole derivatives exhibited anticonvulsant properties with some compounds achieving over 100% protection in animal models .
- Cytotoxicity Studies : Research on related thiazole compounds indicated that structural modifications significantly impact cytotoxic activity against various tumor cell lines .
- Molecular Dynamics Simulations : Simulations have shown how thiazole derivatives interact with target proteins through hydrophobic contacts and hydrogen bonding, providing insights into their mechanisms of action .
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves:
- Thiazole ring formation : Coupling a naphthalen-1-yl group with a thiazol-2-yl scaffold using reagents like hydrazine hydrate, carbon disulfide, and potassium hydroxide.
- Carboxamide linkage : Reacting the intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives via amide bond formation, often employing coupling agents like EDCI or DCC.
- Optimization strategies :
- Temperature control : Maintaining 80–100°C during cyclization steps improves yield (e.g., ethanol reflux for thiazole formation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) accelerate key steps like amidation .
Basic: How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer:
Critical analytical techniques include:
- Chromatography :
- Spectroscopy :
Advanced: What in vitro assays are recommended to evaluate its biological activity?
Methodological Answer:
Prioritize assays aligned with structural motifs (thiazole and tetrahydronaphthalene):
- Anticancer screening :
- Antimicrobial activity :
- Target identification :
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR) using ATP-competitive ELISA .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or tubulin). Focus on π-π stacking (naphthalene) and hydrogen bonding (carboxamide) .
- MD simulations :
- GROMACS or AMBER for 100-ns trajectories to assess binding stability in solvated systems .
- QSAR modeling :
Advanced: How should researchers address discrepancies in reported biological activities of similar compounds?
Methodological Answer:
- Data triangulation :
- Structural analogs :
- Meta-analysis :
Advanced: What experimental designs mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow chemistry :
- Use microreactors for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation and reproducibility .
- Purification :
- Process analytics :
- Implement PAT tools (e.g., in-line FTIR) for real-time monitoring of intermediates .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Proteomics : SILAC labeling to quantify target engagement (e.g., kinase inhibition) .
- In vivo models :
- Xenograft studies in nude mice (e.g., 20 mg/kg dosing, 3×/week) with pharmacokinetic profiling (plasma t½ via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
